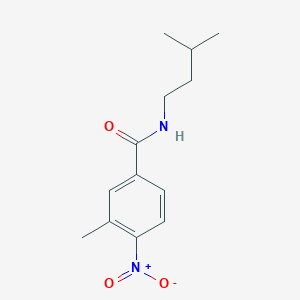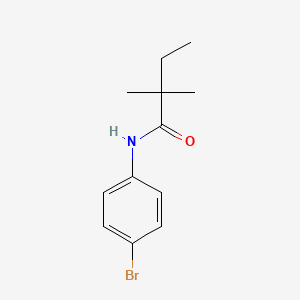
N-(4-bromophenyl)-2,2-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2,2-dimethylbutanamide, also known as bupivacaine, is a local anesthetic medication that is widely used in medical practice. It was first synthesized in 1957 by chemist Paul Janssen, and since then, it has become one of the most commonly used local anesthetics due to its long-lasting effects.
Mécanisme D'action
Bupivacaine works by blocking the sodium channels in nerve fibers, preventing the transmission of pain signals to the brain. This results in local anesthesia and pain relief.
Biochemical and Physiological Effects
Bupivacaine has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of neurotransmitters such as norepinephrine and dopamine, as well as inhibit the reuptake of these neurotransmitters. Bupivacaine has also been shown to decrease the release of inflammatory cytokines and chemokines, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bupivacaine has several advantages as a local anesthetic for laboratory experiments. It has a long duration of action, which allows for prolonged anesthesia and reduces the need for repeated dosing. It also has a high degree of tissue penetration, which makes it effective for deep tissue anesthesia. However, N-(4-bromophenyl)-2,2-dimethylbutanamide can be toxic at high doses and may cause cardiac and neurological side effects.
Orientations Futures
There are several potential future directions for the use of N-(4-bromophenyl)-2,2-dimethylbutanamide in medical practice. One area of research is the development of new formulations that can improve the duration and efficacy of local anesthesia. Another area of interest is the use of N-(4-bromophenyl)-2,2-dimethylbutanamide in combination with other drugs to enhance its analgesic effects. Additionally, there is ongoing research into the potential use of N-(4-bromophenyl)-2,2-dimethylbutanamide in the treatment of chronic pain conditions.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2,2-dimethylbutanamide involves several steps, including the condensation of 4-bromobenzonitrile with 2,2-dimethyl-1,3-propanediol to form N-(4-bromophenyl)-2,2-dimethylpropanamide. This intermediate is then reacted with methylamine to yield N-(4-bromophenyl)-2,2-dimethylbutanamide.
Applications De Recherche Scientifique
Bupivacaine has been extensively studied for its use in regional anesthesia, particularly in epidural and spinal anesthesia. It has also been used in various surgical procedures, such as dental surgery, orthopedic surgery, and obstetrics.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKNUVAZIHAKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,2-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

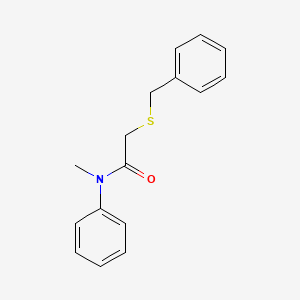
![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)

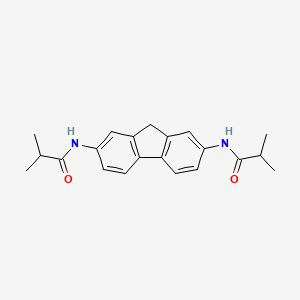
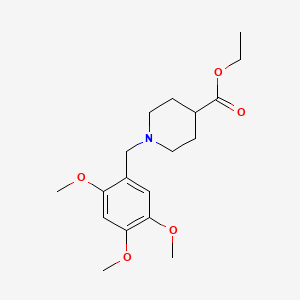

![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)
![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
